molecular formula C21H23NO4 B11308259 N-cyclopentyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-cyclopentyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11308259
M. Wt: 353.4 g/mol
InChI Key: ZEXCKAGHXFVLIN-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic organic compound characterized by a fused furochromen core (a furan ring fused with a chromene system) substituted with methyl groups at positions 3 and 5, a ketone at position 7, and a propanamide side chain linked to a cyclopentyl group. The furochromen scaffold is structurally analogous to natural coumarin derivatives, which are known for diverse biological activities, including enzyme inhibition and photochemical properties .

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

N-cyclopentyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C21H23NO4/c1-12-11-25-18-10-19-17(9-16(12)18)13(2)15(21(24)26-19)7-8-20(23)22-14-5-3-4-6-14/h9-11,14H,3-8H2,1-2H3,(H,22,23)

InChI Key

ZEXCKAGHXFVLIN-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the furochromen core, followed by the introduction of the cyclopentyl and propanamide groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-cyclopentyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-cyclopentyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, highlighting differences in substituents, physicochemical properties, and biological activities:

Compound Name / ID Substituent on Amide Nitrogen Molecular Formula Molecular Weight Key Properties/Activities Source/Reference
This compound (Target Compound) Cyclopentyl C₂₂H₂₅NO₄ 367.44 g/mol High lipophilicity (predicted); potential enzyme inhibition (inferred from analogs)
N-(2-(1H-imidazol-4-yl)ethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (NFP, ZINC08764437) 2-(1H-imidazol-4-yl)ethyl C₂₂H₂₃N₃O₄ 393.44 g/mol Cathepsin L inhibitor; binds catalytic triad (Cys25, Met161, Asp162) with XP score < -8 kcal/mol
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide (ZINC2150120) Propyl C₁₉H₂₁NO₄ 327.38 g/mol Moderate solubility; used in screening libraries (no explicit activity reported)
N-(2-hydroxy-2-phenylethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (CNP0314587.0) 2-hydroxy-2-phenylethyl C₂₅H₂₅NO₅ 419.47 g/mol Enhanced hydrogen-bonding capacity due to hydroxyl and phenyl groups (theoretical)
2-{3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-methoxyphenyl)methyl]acetamide (D146-0286) 3-methoxyphenylmethyl (benzyl derivative) C₂₄H₂₃NO₅ 405.45 g/mol Screening compound for drug discovery; aromatic group may enhance π-π stacking interactions
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid Carboxylic acid (no amide) C₁₆H₁₄O₅ 286.28 g/mol Higher water solubility; potential for salt formation (e.g., sodium/potassium derivatives)

Key Observations:

Structural Variations :

  • The cyclopentyl group in the target compound introduces steric bulk and lipophilicity compared to smaller alkyl chains (e.g., propyl in ZINC2150120) or polar groups (e.g., imidazole in NFP). This may influence pharmacokinetic properties like absorption and metabolism .
  • Aromatic substituents (e.g., 3-methoxyphenylmethyl in D146-0286) could enhance target binding via hydrophobic or π-π interactions, while hydroxyl groups (e.g., CNP0314587.0) may improve solubility and hydrogen bonding .

Biological Activities: NFP (ZINC08764437) demonstrates explicit Cathepsin L inhibition, interacting with the enzyme’s catalytic triad (Cys25, Met161, Asp162) and adjacent residues (Ala138, Gly139) . The target compound’s cyclopentyl group may alter binding affinity due to steric effects compared to NFP’s imidazole-ethyl chain. Propanoic acid derivatives (e.g., C₁₆H₁₄O₅) lack the amide linkage, reducing stability but improving solubility for formulation in aqueous systems .

Synthetic Considerations :

  • Analogs like those in and were synthesized via amide coupling reactions (e.g., acyl chloride with amines), suggesting a scalable route for the target compound .
  • Spectral data (¹H/¹³C NMR, HRMS) for related compounds (e.g., ZINC2150120) confirm structural fidelity and purity ≥95% .

Biological Activity

N-cyclopentyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, drawing on various studies and research findings.

Structural Characteristics

The molecular formula of this compound is C19H23NO4C_{19}H_{23}NO_4, with a molecular weight of approximately 325.4 g/mol. The compound features a furochromenyl moiety, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Structural Comparison Table

Compound NameStructural FeaturesUnique Aspects
This compoundCyclopentyl group, furochromenyl corePotentially different pharmacokinetics
3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acidLacks cyclopentyl groupFocused on anti-inflammatory activity
N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamideAllyl side chainExhibits notable anti-inflammatory properties

Anti-inflammatory Properties

Research indicates that compounds with similar furochromenyl structures often exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

Anticancer Activity

N-cyclopentyl derivatives have demonstrated anticancer properties in various in vitro studies. These compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example, they may inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is often dysregulated in cancer.

Case Study: In Vitro Anticancer Activity

A study evaluating the anticancer effects of N-cyclopentyl compounds on various cancer cell lines showed:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HeLa (Cervical)10Inhibition of PI3K/Akt signaling
A549 (Lung)12Cell cycle arrest at G2/M phase

These results suggest that N-cyclopentyl derivatives could serve as promising candidates for further development as anticancer agents.

Antioxidant Activity

The antioxidant activity of N-cyclopentyl compounds has also been investigated. The furochromenyl structure contributes to free radical scavenging capabilities, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in inflammation and cancer progression.
  • Signal Transduction Modulation : They can modulate signaling pathways that regulate cell proliferation and survival.
  • Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.

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